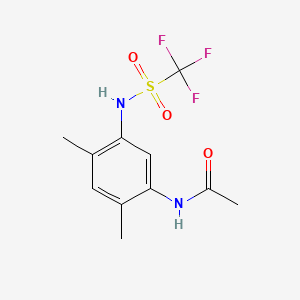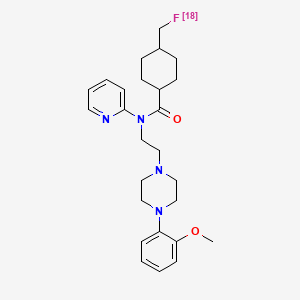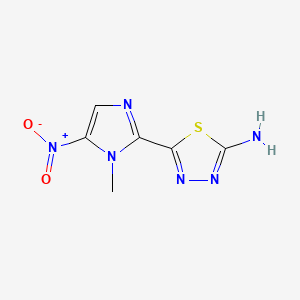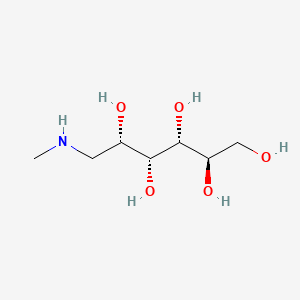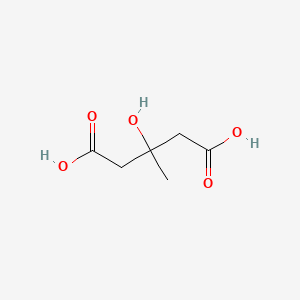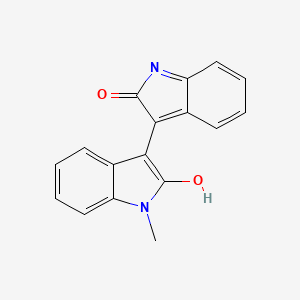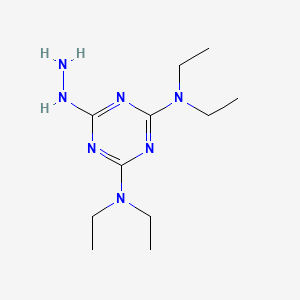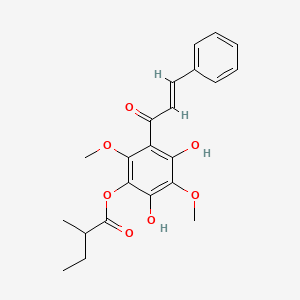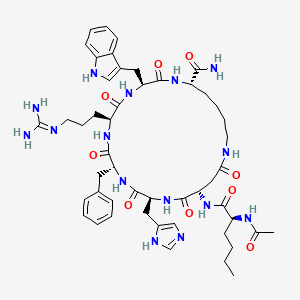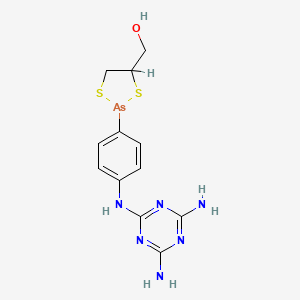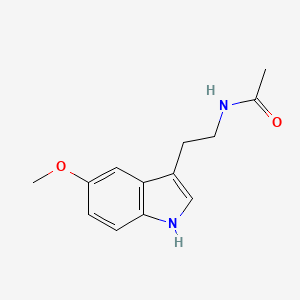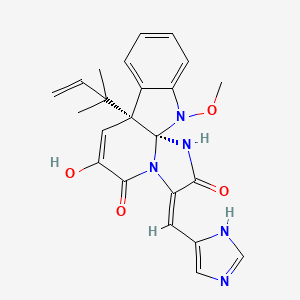![molecular formula C20H38I2N2 B1676238 [4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide CAS No. 63977-60-6](/img/structure/B1676238.png)
[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide: is a quaternary ammonium compound with the molecular formula C20H38I2N2 and a molecular weight of 560.3 g/mol. This compound is known for its antimicrobial properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction can be represented as follows:
R3N+R’-X→R3N+R’X−
where R represents the alkyl groups attached to the nitrogen atom, and R’-X represents the halocarbon.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Corresponding substituted ammonium compounds
Aplicaciones Científicas De Investigación
[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use as an antiseptic or disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The antimicrobial activity of this compound is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is similar to other quaternary ammonium compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antimicrobial agent. Its dual iodide ions also contribute to its stability and reactivity in various chemical reactions .
Propiedades
Número CAS |
63977-60-6 |
|---|---|
Fórmula molecular |
C20H38I2N2 |
Peso molecular |
560.3 g/mol |
Nombre IUPAC |
[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C20H38N2.2HI/c1-7-21(5,8-2)18-12-11-13-19-14-16-20(17-15-19)22(6,9-3)10-4;;/h14-17H,7-13,18H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
VALMMTCBNFTXRE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCCCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-] |
SMILES canónico |
CC[N+](C)(CC)CCCCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
M&B 2297 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


